2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine
Description
The compound 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine (CAS: 2003230-67-7) is a chiral phosphine ligand with a molecular formula of C25H28NO4P and a molecular weight of 437.46 g/mol . Its structure features a dihydrobenzooxaphosphol core fused with a pyridine ring, substituted with a tert-butyl group and a 2,6-dimethoxyphenyl moiety. This stereochemically defined arrangement confers unique electronic and steric properties, making it valuable in asymmetric catalysis and medicinal chemistry .
Key properties include:
Properties
Molecular Formula |
C24H26NO3P |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine |
InChI |
InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m0/s1 |
InChI Key |
FQSKATGNALSNLR-IADCTJSHSA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
The compound 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine (CAS No. 2003230-67-7) is a phosphorous-containing heterocycle that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN OP
- Molecular Weight : 437.47 g/mol
- Purity : Typically above 97%
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines, neuroprotective properties, and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest. The compound disrupts mitochondrial membrane potential and activates caspases, leading to programmed cell death.
Neuroprotective Effects
In animal models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress. It appears to modulate pathways involved in neuroinflammation and neuronal survival:
- Reduction of Reactive Oxygen Species (ROS)
- Inhibition of pro-inflammatory cytokines
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria tested.
The biological activity of this compound can be attributed to its unique chemical structure which allows it to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes (CYP2C9, CYP2D6), which are crucial for drug metabolism.
- Receptor Modulation : It may act on specific receptors involved in cancer progression and neuroprotection.
- Oxidative Stress Regulation : By modulating antioxidant pathways, it contributes to cellular defense mechanisms.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
- Neuroprotection in Rodent Models : In a model of Alzheimer's disease, administration of the compound reduced cognitive deficits and improved memory performance compared to control groups.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Data Summary Table
| Activity Type | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Decreased viability, increased apoptosis | Study A |
| Neuroprotection | Rodent Model | Improved memory performance | Study B |
| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity | Study C |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of chiral dihydrobenzooxaphosphol derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Substituent Effects: The 2,6-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking interactions in catalytic systems. In contrast, the 4-methoxy analog (C18H22NO3P) lacks this electronic modulation, resulting in lower enantioselectivity in certain reactions . The 3,5-dicyclopentyl variant introduces steric bulk, which improves binding selectivity in hydrophobic environments but reduces solubility in polar solvents .
Stereochemical Impact :
- The (2R,3R) enantiomer (CAS: 2565792-77-8) exhibits mirrored chiral interactions, often showing opposite enantioselectivity in asymmetric hydrogenation compared to the (2S,3S) form .
Thermodynamic Stability: The tert-butyl group in all variants contributes to conformational rigidity, but the 3,5-dicyclopentyl derivative (C35H44NO4P) has a higher melting point due to increased molecular weight and van der Waals interactions .
Limitations and Challenges
- Synthetic Complexity : The target compound requires multi-step synthesis with chiral resolution, leading to higher costs compared to simpler analogs like the 4-methoxy derivative .
- Solubility Issues : The 3,5-dicyclopentyl variant’s low aqueous solubility limits its utility in biological assays without formulation aids .
Preparation Methods
Intermolecular Cyclocondensation of 2-Phosphinylphenol and Aldehydes
The dihydrobenzooxaphosphole scaffold is synthesized via p-TSA-catalyzed cyclocondensation between 2-phosphinylphenol and aldehydes. This method, developed by Zhu et al., achieves yields of 70–85% under mild conditions (80°C, 12–24 hours) in toluene. The reaction proceeds through a nucleophilic attack of the phenolic oxygen on the aldehyde carbonyl, followed by intramolecular cyclization with the phosphorus center.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA | Toluene | 80 | 24 | 85 |
| H2SO4 | Toluene | 80 | 24 | 62 |
| FeCl3 | DCM | 40 | 48 | 45 |
The choice of aldehyde critically influences regioselectivity. For instance, 2,6-dimethoxybenzaldehyde directs substitution to the C4 position of the dihydrobenzooxaphosphole, as evidenced by X-ray crystallography.
Stereochemical Control at Phosphorus and Carbon Centers
Epimerization via Chlorination-Crystallization
Achieving the (2S,3S) configuration requires resolution of racemic intermediates. A method adapted from Liu et al. involves chlorination of the phosphine oxide intermediate with PCl3, followed by crystallization-induced dynamic resolution. This process converts the undesired (R,R)-diastereomer into the (R,S)-form with 65% efficiency.
Mechanistic Insight :
- Chlorination :
$$ \text{(R,R)-Phosphine oxide} + \text{PCl}_3 \rightarrow \text{(R,R)-Phosphorochloridate} $$ - Epimerization :
The chlorinated intermediate undergoes reversible P-center inversion in polar aprotic solvents (e.g., THF). - Crystallization :
Selective precipitation of the (R,S)-diastereomer drives equilibrium toward the desired configuration.
Functional Group Manipulation and Protecting Group Strategy
Selective Demethylation of Methoxy Groups
The 2,6-dimethoxyphenyl group is installed prior to cyclocondensation using standard Williamson ether synthesis. Post-coupling demethylation with BBr3 in DCM at −78°C selectively removes methyl groups without affecting the phospholane ring.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent advancements adapt batch protocols to continuous flow systems, reducing reaction times by 40% and improving reproducibility. Key parameters include:
- Residence Time : 30 minutes
- Temperature : 120°C
- Catalyst Loading : 3 mol% Pd(OAc)2
This method achieves a space-time yield of 12 g·L⁻¹·h⁻¹, making it viable for kilogram-scale production.
Analytical Characterization and Quality Control
Chiral HPLC Analysis
Enantiomeric excess (ee) is determined using a Chiralpak IC column (hexane:isopropanol = 90:10, 1 mL/min). The (2S,3S)-enantiomer elutes at 8.2 minutes, while the (2R,3R)-form elutes at 10.5 minutes.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key reaction parameters influence yield and stereoselectivity?
The synthesis of this chiral oxaphosphole-pyridine hybrid requires careful control of stereochemistry. Key steps include:
- Chiral induction : Use of enantiopure starting materials or chiral catalysts to achieve the (2S,3S) configuration. Evidence from similar tert-butyl-containing compounds suggests that reaction temperature (0–20°C) and chiral auxiliaries like DMAP or triethylamine in dichloromethane can enhance stereoselectivity .
- Coupling reactions : Pyridine ring introduction via Suzuki-Miyaura or Negishi coupling, optimized by palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems .
- Yield optimization : Reaction monitoring via TLC or HPLC to isolate intermediates, with yields typically ranging from 67% to 81% for analogous structures .
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
Q. What are the recommended storage conditions to maintain stability?
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation or hydrolysis of the oxaphosphole ring .
- Monitor degradation via periodic NMR or LC-MS; common degradation products include hydrolyzed phosphole oxides .
Advanced Research Questions
Q. How does the (2S,3S) stereochemistry influence physicochemical properties and reactivity?
- Solubility : The tert-butyl group enhances lipophilicity (logP ~3.5), while dimethoxyphenyl contributes to π-π stacking in crystalline phases .
- Catalytic activity : In asymmetric catalysis, the (2S,3S) configuration creates a rigid pocket, improving enantioselectivity in Diels-Alder or hydrogenation reactions .
- Thermodynamic stability : Molecular dynamics simulations suggest the tert-butyl group reduces ring strain in the oxaphosphole moiety .
Q. How can contradictions in synthetic yields or analytical data be resolved?
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) using protocols from , where substituent electronic effects significantly alter yields .
- Cross-validation : Compare IR and NMR data across multiple batches; discrepancies in carbonyl stretches (e.g., 1680–1720 cm⁻¹) may indicate side reactions .
Q. Designing SAR studies for substituent roles in biological/catalytic applications
- Substituent variation : Synthesize analogs replacing tert-butyl with smaller groups (e.g., methyl) or modifying methoxy positions. shows that electron-withdrawing groups on pyridine enhance catalytic turnover .
- Biological assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and correlate with substituent hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
